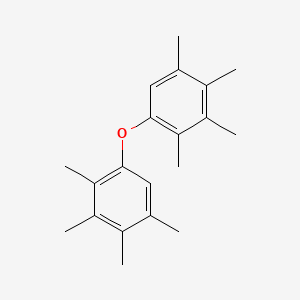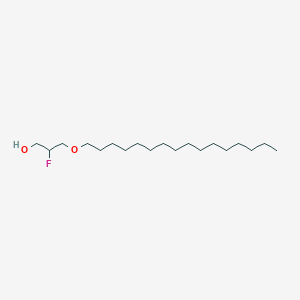
2-Fluoro-3-(hexadecyloxy)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(hexadecyloxy)propan-1-OL is an organic compound that belongs to the class of fluorinated alcohols. This compound is characterized by the presence of a fluorine atom, a long hexadecyl chain, and a hydroxyl group attached to a propane backbone. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hexadecyloxy)propan-1-OL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the propane backbone.
Etherification: Attachment of the hexadecyl group to the propane backbone through an ether linkage.
Hydroxylation: Introduction of the hydroxyl group to the propane backbone.
Common reagents used in these reactions include fluorinating agents, alkyl halides, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-Fluoro-3-(hexadecyloxy)propan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
2-Fluoro-3-(hexadecyloxy)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 2-Fluoro-3-(hexadecyloxy)propan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the long hexadecyl chain can influence its solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Fluoro-3-(octadecyloxy)propan-1-OL: Similar structure with an octadecyl chain instead of a hexadecyl chain.
3-(Hexadecyloxy)propan-1-OL: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-3-(dodecyloxy)propan-1-OL: Contains a shorter dodecyl chain, which can influence its physical and chemical properties.
Uniqueness
2-Fluoro-3-(hexadecyloxy)propan-1-OL is unique due to the presence of the fluorine atom and the long hexadecyl chain. These features contribute to its distinct reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
63326-68-1 |
|---|---|
分子式 |
C19H39FO2 |
分子量 |
318.5 g/mol |
IUPAC名 |
2-fluoro-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18H2,1H3 |
InChIキー |
NKHTZZLUMFLDMM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


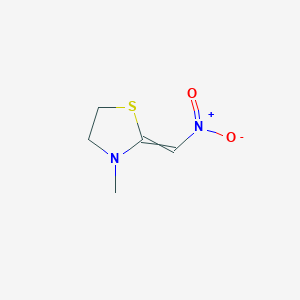

![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)

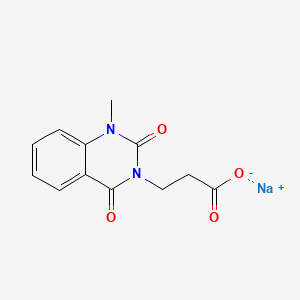

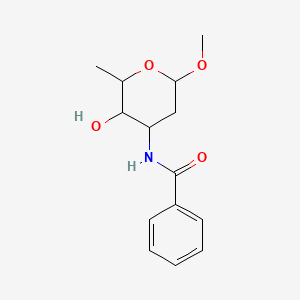
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
